molecular formula C15H18F3NO4 B5300963 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine

4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine

Cat. No. B5300963
M. Wt: 333.30 g/mol
InChI Key: AZDQLLBUKYQYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used for scientific research purposes since then. TFMPP is a highly potent compound that has been found to have several biochemical and physiological effects.

Scientific Research Applications

4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has been used as a research tool to study the effects of serotonin receptor agonists on the central nervous system. It has been found to have a high affinity for the serotonin 5-HT2 receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used to investigate the role of the 5-HT2 receptor in various physiological and pathological conditions, such as anxiety, depression, and schizophrenia.

Mechanism of Action

4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine acts as a partial agonist of the serotonin 5-HT2 receptor, which leads to the activation of intracellular signaling pathways. The activation of these pathways results in the release of various neurotransmitters and neuromodulators, such as dopamine, norepinephrine, and acetylcholine. This compound also inhibits the reuptake of serotonin, which leads to an increase in the extracellular concentration of serotonin.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered perception. This compound has also been found to have anxiogenic effects, which means that it induces anxiety-like behavior in animal models. This compound has been shown to increase the release of corticosterone, a stress hormone, which may contribute to its anxiogenic effects.

Advantages and Limitations for Lab Experiments

4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several advantages as a research tool. It is highly potent and selective for the serotonin 5-HT2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has several limitations as well. It has been found to have a short half-life, which makes it difficult to study its long-term effects. This compound also has a narrow therapeutic window, which means that it can have toxic effects at high doses.

Future Directions

4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several potential future directions for research. One area of research is to study the effects of this compound on other serotonin receptors, such as the 5-HT1 receptor. Another area of research is to study the long-term effects of this compound on the central nervous system. Additionally, this compound can be used as a starting point for the development of new compounds with improved pharmacological properties.

Synthesis Methods

4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with trifluoroacetic anhydride, followed by the addition of morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization. The purity of the synthesized this compound is verified by analytical techniques such as NMR spectroscopy and HPLC.

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-[2-(trifluoromethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-21-11-5-3-4-10(14(11)22-2)8-13(20)19-6-7-23-12(9-19)15(16,17)18/h3-5,12H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDQLLBUKYQYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=O)N2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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